molecular formula C6H8N2O3 B1630519 ethyl 3-hydroxy-1H-pyrazole-4-carboxylate CAS No. 7251-53-8

ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B1630519
CAS No.: 7251-53-8
M. Wt: 156.14 g/mol
InChI Key: PJFXDPZWCVXNQZ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is reacted with hydrazine hydrate in the presence of an acid catalyst.
  • The mixture is heated to promote cyclization, forming the pyrazole ring.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-1H-pyrazole-4-carboxylate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential scaffold for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1H-pyrazole-4-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-Hydroxy-1H-pyrazole-4-carboxylic acid:

    1-Methyl-3-hydroxy-1H-pyrazole-4-carboxylate: The methyl group can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXDPZWCVXNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286038
Record name ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-53-8
Record name Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate
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Record name NSC 43546
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Record name 7251-53-8
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Record name ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
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Record name 3-Hydroxypyrazole-4-carboxylic acid ethyl ester
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Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (20.8 g, 0.31 mol) and diethyl ethoxymethylenemalonate (20 mL, 0.10 mol) in ethanol (400 mL), was added hydrazine monohydrate (10.0 mL, 0.20 mol) with cooling in an ice-cold water bath. The mixture was then heated at 80° C. for 3 h. The resulting mixture was diluted with water (200 mL) and neutralized with 10M HCl solution until pH 6. The mixture was extracted several times with chloroform. The aqueous layer was acidified to pH 2 and extracted again with chloroform. The combined organic layers were dried (Na2SO4) and concentrated to a solid which was washed with methanol and ether and dried to give the product (13.2 g, 80%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ7.89 (s, 1H), 4.15 (q, 211, J=7.12 Hz), 1.23 (t, 3H, J=7.11 Hz).
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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